3-Benzoyl-2,3-dimethyl-propionic acid
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,3-dimethyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H14O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15) |
InChI Key |
SEHSCBSQNGYKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
Physical and Chemical Properties
- Solubility: The dimethyl groups in this compound reduce polarity, likely decreasing water solubility compared to unsubstituted analogs like 3-benzoylpropionic acid (polar ketone group enhances solubility) . Brominated analogs (e.g., 2,3-dibromo-3-phenylpropanoic acid) exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobic halogens . Hydroxyl-substituted compounds (e.g., 3-(3-hydroxyphenyl)propionic acid) show higher solubility in aqueous media due to hydrogen bonding .
- Reactivity: The benzoyl group in the target compound enables conjugation, stabilizing intermediates in reactions like nucleophilic acyl substitution. However, steric hindrance from dimethyl groups may slow kinetics compared to 3-benzoylpropionic acid . Brominated analogs undergo facile nucleophilic substitution or elimination, making them intermediates in synthetic chemistry . Amino-substituted derivatives (e.g., 3-azanyl-3-phenyl-propionic acid) participate in peptide coupling reactions, though the target compound lacks this functionality .
Key Research Findings
- Steric Effects : The dimethyl groups in this compound hinder nucleophilic attack at the carbonyl carbon, differentiating its reactivity from 3-benzoylpropionic acid .
- Thermal Stability : Brominated analogs decompose at lower temperatures due to weak C-Br bonds, whereas the target compound’s stability is likely higher .
Preparation Methods
Starting Materials and Reaction Mechanism
The synthesis begins with 3-benzoylphenylacetonitrile (V), which undergoes methylation in a dichloromethane-methanol solvent system. Tetrabutylammonium hydrogensulfate (0.5–1.2 mol%) acts as a phase-transfer catalyst, enabling the carbanion of the nitrile to react with methyl iodide at −5°C to 30°C. The reaction proceeds via a thermodynamically controlled pathway, favoring mono- or dimethylation based on stoichiometric adjustments:
Here, represents the quaternary ammonium catalyst.
Optimization of Reaction Conditions
Critical parameters include:
-
Temperature gradient : Gradual heating from −5°C to 30°C prevents side reactions such as over-alkylation.
-
Catalyst selection : Benzyltriethylammonium chloride yields 95% dimethylation efficiency, while tetrabutylammonium hydrogensulfate extends reaction time but improves selectivity.
-
Solvent system : A 1:1 methanol-water mixture ensures solubility of both organic and inorganic phases during hydrolysis.
Table 1: Comparative Analysis of Methylation Catalysts
| Catalyst | Yield (%) | Reaction Time (min) | Selectivity (Mono:Di) |
|---|---|---|---|
| Benzyltriethylammonium chloride | 95 | 240 | 1:9 |
| Tetrabutylammonium hydrogensulfate | 93.5 | 360 | 1:20 |
| Tricaprilylmethylammonium chloride | 89 | 300 | 1:6 |
Enzymatic Resolution for Enantiomeric Purification
Optically active S-(+)-3-benzoyl-2,3-dimethyl-propionic acid is obtained via enantioselective hydrolysis of racemic esters, as detailed in WO1993025703A1. Lipases from Candida rugosa or Pseudomonas fluorescens selectively hydrolyze the R-ester, leaving the S-ester intact.
Hydrolysis Protocol
-
Substrate : Racemic 3-benzoyl-2,3-dimethylpropionic acid esterified with 2-chloroethyl or p-nitrophenyl groups.
-
Conditions : Reactions occur in a biphasic system (ethyl acetate/water, 1:1) at pH 7.0–7.5 and 37°C.
-
Outcome : The S-enantiomer is isolated with ≥95% optical purity after acid-base extraction.
Table 2: Enzymatic Hydrolysis Efficiency
| Enzyme Source | Conversion (%) | ee (%) |
|---|---|---|
| Candida rugosa lipase | 88 | 96 |
| Pseudomonas fluorescens lipase | 82 | 93 |
Hydrolysis and Decarboxylation
The dimethylated nitrile intermediate is hydrolyzed to the acid using alkaline conditions (KOH, 75°C, 24 h), followed by acidification with HCl to pH 1. Decarboxylation under reduced pressure (180°C, 0.3 mmHg) removes residual carboxyl groups, yielding the final product.
Purification and Crystallization
Final purification employs fractional crystallization from acetonitrile or acetone-water mixtures. Key steps include:
-
Hot filtration : Removes polymeric byproducts at 60°C.
-
Slow cooling : Induces nucleation of pure crystals at −15°C.
Challenges and Innovations
Q & A
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow general protocols for carboxylic acids: use fume hoods, nitrile gloves, and eye protection. While specific toxicity data are limited, assume potential irritancy based on structural analogs . Conduct a risk assessment aligned with institutional guidelines and reference IARC/NTP classifications for similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
